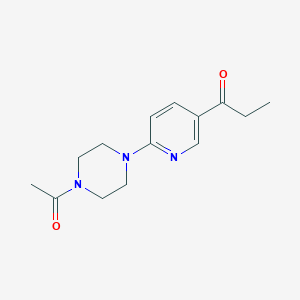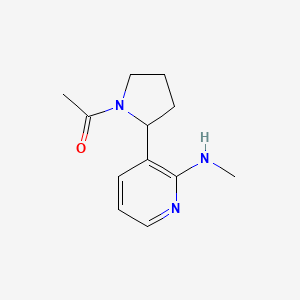
1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a pyrimidine moiety and carboxylic acid group
准备方法
The synthesis of 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of cyclopropyl groups at the 2 and 6 positions. The piperidine ring is then constructed and attached to the pyrimidine moiety. Finally, the carboxylic acid group is introduced. Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
化学反应分析
1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine moiety.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .
科学研究应用
1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound may be used in the development of new materials with unique properties
作用机制
The mechanism of action of 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction pathways, ultimately resulting in the desired therapeutic effects .
相似化合物的比较
1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer effects.
Matrine: Exhibits antiproliferative effects on cancer cells.
Berberine: Known for its antimicrobial and antidiabetic properties.
Tetrandine: Shows antimetastatic effects on various cancers
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
分子式 |
C16H21N3O2 |
|---|---|
分子量 |
287.36 g/mol |
IUPAC 名称 |
1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C16H21N3O2/c20-16(21)12-2-1-7-19(9-12)14-8-13(10-3-4-10)17-15(18-14)11-5-6-11/h8,10-12H,1-7,9H2,(H,20,21) |
InChI 键 |
ZMSCRUSXCHQACA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C2=NC(=NC(=C2)C3CC3)C4CC4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide](/img/structure/B11800798.png)





